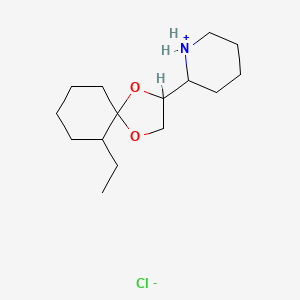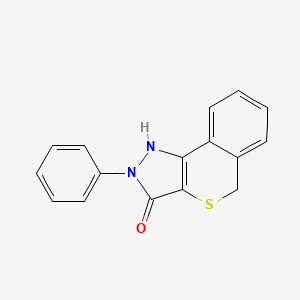
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique structure that combines elements of isothiochromene and pyrazole, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one typically involves multi-step organic reactions. One common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting with a phenyl-substituted isothiochromene derivative and reacting it with a hydrazine derivative under acidic or basic conditions could yield the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiochromenes: Compounds with a similar core structure but lacking the pyrazole ring.
Pyrazoles: Compounds with a similar pyrazole ring but different substituents.
Thiochromenes: Compounds with sulfur-containing rings similar to isothiochromenes.
Uniqueness
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is unique due to its combined structural elements, which may confer distinct chemical and biological properties compared to its individual components.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
59961-27-2 |
|---|---|
Formule moléculaire |
C16H12N2OS |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-phenyl-1,5-dihydroisothiochromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C16H12N2OS/c19-16-15-14(13-9-5-4-6-11(13)10-20-15)17-18(16)12-7-2-1-3-8-12/h1-9,17H,10H2 |
Clé InChI |
ZSQFBFDZTRDPQI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(S1)C(=O)N(N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
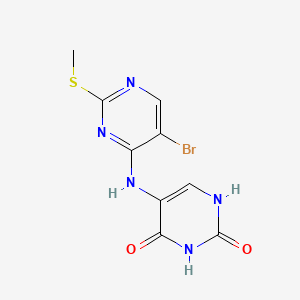
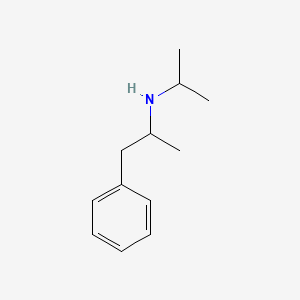
![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
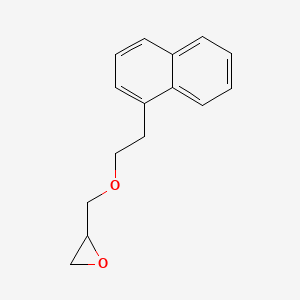
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
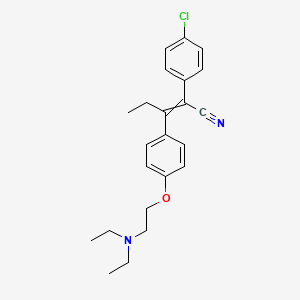

![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
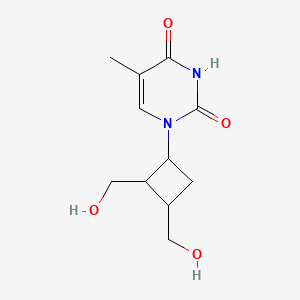
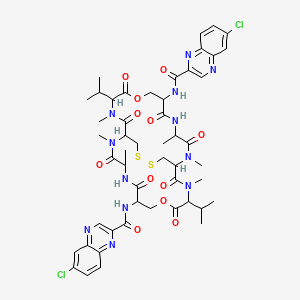
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
